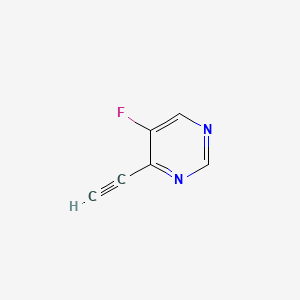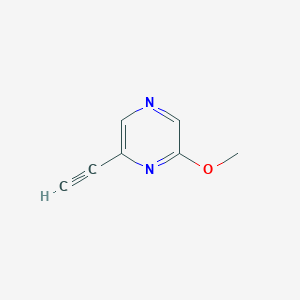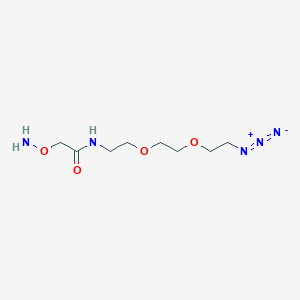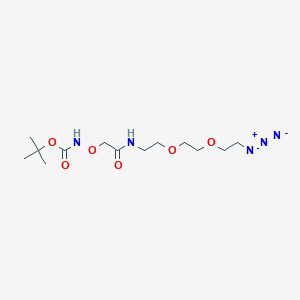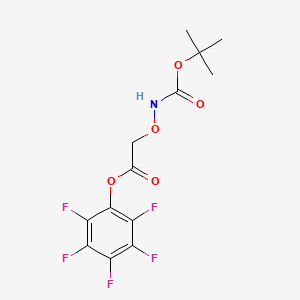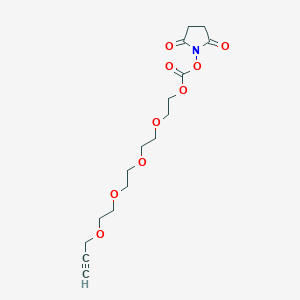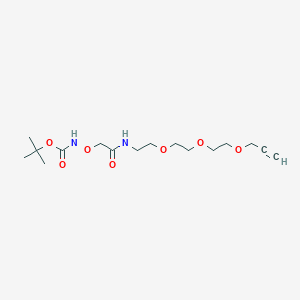
Bocaminooxyacetamide-PEG3-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bocaminooxyacetamide-PEG3-alkyne is a cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bocaminooxyacetamide-PEG3-alkyne is synthesized through a series of chemical reactions involving the incorporation of PEG units and the introduction of an alkyne group. The synthesis typically involves the following steps:
Alkyne Introduction: The incorporation of an alkyne group to the PEGylated aminooxyacetamide.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and equipment.
Purification: Purification of the product through techniques such as chromatography and crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
Bocaminooxyacetamide-PEG3-alkyne undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This click chemistry reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group
Cleavage Reactions: The PEG linker can be cleaved under specific conditions, releasing the attached drug or molecule
Common Reagents and Conditions
Reagents: Copper catalysts, azide-containing molecules, organic solvents.
Conditions: Controlled temperatures, inert atmosphere, and specific pH levels
Major Products Formed
Triazole-Linked Conjugates: Formed through CuAAc reactions.
Cleaved Products: Resulting from the cleavage of the PEG linker
Scientific Research Applications
Bocaminooxyacetamide-PEG3-alkyne has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates
Biology: Employed in the development of bioconjugates for studying biological processes
Medicine: Integral in the synthesis of ADCs for targeted drug delivery in cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Bocaminooxyacetamide-PEG3-alkyne exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG4-CH2COOH: Another cleavable PEG linker used in ADC synthesis
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in PROTAC synthesis
SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A bifunctional protein crosslinker
Uniqueness
Bocaminooxyacetamide-PEG3-alkyne is unique due to its specific structure, which allows for efficient click chemistry reactions and controlled cleavage, making it highly suitable for ADC synthesis and other bioconjugation applications .
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O7/c1-5-7-21-9-11-23-12-10-22-8-6-17-14(19)13-24-18-15(20)25-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVXROGORLQQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

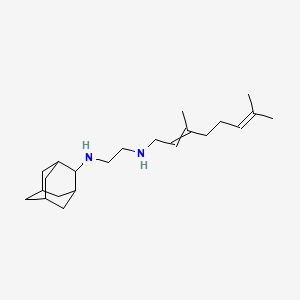
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)
![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)
![2-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol](/img/structure/B8114629.png)
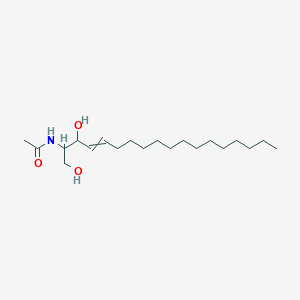
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)
